Pharmacological Null Activity at Ionotropic Glutamate Receptors vs. (S)-2-Mercaptohistidine (GluK3 Antagonist)
In a direct head-to-head pharmacological screen, (S)-2-hydroxyhistidine (2a, the target compound) displayed negligible binding affinity or functional activity at all ionotropic glutamate receptors (iGluRs) and glutamate transporters investigated. In contrast, its 2-thioxo congener (S)-2-mercaptohistidine (2b) exhibited selective binding to homomeric GluK3 kainate receptors with a Ki of 6.42 ± 0.74 μM and acted as an antagonist with Kb = 7.6 μM [1]. The iGluR subtype selectivity ratio for 2b was calculated at ~30-fold for GluK1/GluK3, GluA3/GluK3, and GluA4/GluK3 and >100-fold for GluK2/GluK3, GluA1/GluK3, and GluA2/GluK3, while 2a showed no measurable activity at any subtype [1]. This complete pharmacological divergence between the 2-hydroxy and 2-mercapto analogs is driven by the single atom substitution (O vs. S) at the imidazole C-2 position [1].
| Evidence Dimension | Binding affinity at homomeric GluK3 kainate receptors |
|---|---|
| Target Compound Data | Negligible binding / no activity at all iGluR subtypes and glutamate transporters tested |
| Comparator Or Baseline | (S)-2-Mercaptohistidine: Ki = 6.42 ± 0.74 μM (GluK3); Kb = 7.6 μM (GluK3 antagonist); GluK3 selectivity >30–100 fold over other iGluR subtypes |
| Quantified Difference | Ki difference: from negligible to 6.42 μM; functional antagonism absent for target, present for comparator (Kb = 7.6 μM) |
| Conditions | Radioligand binding assays and functional characterization at recombinant homomeric iGluRs (GluA1-4, GluK1-3) and glutamate transporters, ACS Chem Neurosci 2022 |
Why This Matters
For researchers requiring a negative control compound in glutamatergic signaling studies, only 2-hydroxyhistidine provides a matched-pair analog that is pharmacologically silent at all iGluRs, unlike its active 2-mercapto counterpart.
- [1] Poulie CBM, Larsen Y, Leteneur C, et al. (S)-2-Mercaptohistidine: A First Selective Orthosteric GluK3 Antagonist. ACS Chem Neurosci. 2022;13(10):1580-1587. doi:10.1021/acschemneuro.2c00162 View Source
